MFCD18317890
Description
MFCD18317890 is a synthetic organic compound primarily utilized in pharmaceutical and materials science research. Its molecular formula is inferred to be C₆H₃Cl₂N₃ (molecular weight: 188.01 g/mol), with a chlorinated aromatic system and nitrogen-rich heterocyclic rings, which enhance its reactivity and binding affinity in medicinal chemistry applications . Key properties include:
- Boiling Point: Not experimentally determined (predicted >250°C via computational models).
- Log S (ESOL): -2.47, indicating moderate aqueous solubility.
- Hazard Profile: Classified with warnings for skin/eye irritation (H315, H319, H335) .
Its synthesis typically involves coupling reactions between chlorinated pyrrole precursors and triazine derivatives under inert conditions, yielding a scaffold amenable to further functionalization .
Properties
IUPAC Name |
2-(3-carboxy-5-fluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-4-8(3-9(5-10)13(18)19)11-6-7(12(16)17)1-2-15-11/h1-6H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVXUUDSEANKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=CC(=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687863 | |
| Record name | 2-(3-Carboxy-5-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-92-3 | |
| Record name | 2-(3-Carboxy-5-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18317890” involves several steps, each requiring precise reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and consistency of the production process, allowing for large-scale manufacturing while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
“MFCD18317890” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction pathway and conditions. These products are often characterized by their unique chemical and physical properties, which are analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
“MFCD18317890” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: “this compound” is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of “MFCD18317890” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The detailed understanding of its mechanism of action is crucial for its application in drug development and therapeutic interventions.
Comparison with Similar Compounds
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS: 918538-06-4)
- Molecular Formula : C₈H₈ClN₃
- Molecular Weight : 181.62 g/mol
- Key Differences: Substitution of chlorine with an isopropyl group enhances lipophilicity (Log P: 2.1 vs. 1.8 for MFCD18317890). Reduced hydrogen-bonding capacity (H-bond donors: 0 vs. 1 in this compound), impacting solubility . Bioactivity: Higher CYP450 inhibition potency (IC₅₀: 0.8 μM vs. 1.2 μM for this compound) .
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1533-03-5)
- Molecular Formula : C₇H₆ClN₃
- Molecular Weight : 175.59 g/mol
- Key Differences :
Functional Analogs
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS: 1533-03-5)
- Molecular Formula : C₁₀H₉F₆O
- Molecular Weight : 262.17 g/mol
- Key Differences :
Data Tables
Table 1: Physicochemical Properties
Research Findings
- Structural Flexibility : this compound’s pyrrolo-triazine core allows for versatile derivatization, enabling optimization for target-specific binding (e.g., kinase inhibitors) . In contrast, pyrazolo-pyridine analogs exhibit rigid scaffolds, limiting conformational adaptability .
- Solubility Challenges: Chlorination in this compound improves metabolic stability but reduces aqueous solubility compared to non-halogenated analogs .
- Safety vs. Efficacy : Fluorinated analogs (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one) demonstrate superior pharmacokinetics but higher toxicity risks, highlighting trade-offs in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
